molecular formula C15H24BrN5OS B10887930 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide

2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide

Cat. No.: B10887930
M. Wt: 402.4 g/mol
InChI Key: UMLOQIIXEDLSHJ-UHFFFAOYSA-N
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Description

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and dimethyl groups. The final step involves the formation of the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a bromo-substituted pyrazole ring and a hydrazinecarbothioamide moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H24BrN5OS

Molecular Weight

402.4 g/mol

IUPAC Name

1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2,3-dimethylcyclohexyl)thiourea

InChI

InChI=1S/C15H24BrN5OS/c1-8-6-5-7-11(9(8)2)17-15(23)19-18-14(22)13-12(16)10(3)21(4)20-13/h8-9,11H,5-7H2,1-4H3,(H,18,22)(H2,17,19,23)

InChI Key

UMLOQIIXEDLSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=S)NNC(=O)C2=NN(C(=C2Br)C)C

Origin of Product

United States

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